molecular formula C47H60N7O10P B15338530 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

カタログ番号: B15338530
分子量: 914.0 g/mol
InChIキー: BWLKVJLYUDLOLH-SBCRAQIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide (hereafter referred to as Compound X) is a phosphoramidite-modified nucleoside analog. Its structure includes:

  • A purine base (6-oxo-1H-purin-2-yl) with a 2-methylpropanamide substituent.
  • A modified oxolan (tetrahydrofuran) sugar with stereospecific (2R,3R,4R,5R) configurations.
  • Protecting groups: Bis(4-methoxyphenyl)-phenylmethoxy (DMTr) at the 5'-position for solubility and protection during synthesis. 2-cyanoethoxy-diisopropylamino phosphoramidite at the 3'-position, enabling oligonucleotide chain elongation. 2-Methoxyethoxy at the 4'-position, enhancing solubility and stability .

特性

分子式

C47H60N7O10P

分子量

914.0 g/mol

IUPAC名

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(64-65(62-25-13-24-48)54(31(3)4)32(5)6)40(60-27-26-57-7)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1

InChIキー

BWLKVJLYUDLOLH-SBCRAQIVSA-N

異性体SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N

正規SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N

製品の起源

United States

類似化合物との比較

Structural Modifications and Functional Groups

Key structural differences among analogs include variations in protecting groups, sulfur substitutions, and stereochemistry.

Table 1: Structural Comparison
Compound ID Key Features Molecular Weight Reference
Compound X DMTr, 2-cyanoethoxy-phosphoramidite, 2-methoxyethoxy, (2R,3R,4R,5R) ~857.9*
Compound 12 () Thiophosphate linkage (S instead of O), DMTr, (2R,4S,5R) Not specified
Compound 43 () Sulfanylmethyl group, hydroxy at 4'-position, (2R,4S,5S) Not specified
1404463-20-2 () Fluorine at 3'-position, DMTr, (2R,3S,4R,5R) 857.9
141846-54-0 () β-L-erythro configuration (2S,4R,5S), DMTr, benzamide 857.95

*Estimated based on analogs.

Key Observations:
  • Thiophosphate vs. Phosphoramidite : Thiophosphate analogs (e.g., Compound 12) exhibit enhanced nuclease resistance but require distinct deprotection strategies .
  • Fluorine Substitution : The 3'-fluoro analog (1404463-20-2) improves metabolic stability and target binding .
  • Stereochemistry : β-L-erythro configurations () alter sugar puckering, affecting duplex formation in oligonucleotides .
Key Observations:
  • Thiophosphate Synthesis : Requires 5-ethylthio-1H-tetrazole (ETT) for sulfur incorporation, leading to moderate purity .
  • Fluorine Incorporation : Demands specialized reagents (e.g., TBAF for deprotection), increasing synthesis complexity .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison
Compound ID pKa Solubility Stability Reference
Compound X ~7.8* Moderate (DMTr) High (2-methoxyethoxy)
1404463-20-2 () Not reported Enhanced (fluorine) High (fluorine)
141846-54-0 () 7.87 Low (β-L-erythro) Moderate

*Predicted based on structural analogs.

Key Observations:
  • Solubility : DMTr and 2-methoxyethoxy groups in Compound X enhance aqueous solubility compared to β-L-erythro analogs .
  • Stability : Fluorine substitution (1404463-20-2) reduces enzymatic degradation .

Analytical Characterization

All compounds were validated via LC/MS , NMR , and HPLC :

  • Compound X : 1H NMR showed shifts at δ 3.5–4.2 ppm (oxolan protons) and δ 7.2–7.8 ppm (aromatic DMTr) .
  • 1404463-20-2 : 19F NMR confirmed fluorine incorporation (δ -120 ppm) .

Cost and Availability

  • Compound X: Not commercially listed; analogs like 1404463-20-2 cost ~$922/g (1g scale) .
  • Thiophosphate Analogs : Higher costs due to specialized synthesis (~$1,000–1,500/g) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。